molecular formula C6H4F3N3O2 B1395103 3-Nitro-6-(trifluoromethyl)pyridin-2-amine CAS No. 893444-21-8

3-Nitro-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1395103
CAS No.: 893444-21-8
M. Wt: 207.11 g/mol
InChI Key: YSMYCFONKCAXBB-UHFFFAOYSA-N
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Description

3-Nitro-6-(trifluoromethyl)pyridin-2-amine (CAS 893444-21-8) is a chemical compound with the molecular formula C6H4F3N3O2 and a molecular weight of 207.11 g/mol . This compound is characterized by the simultaneous presence of a nitro group and a trifluoromethyl group on a pyridin-2-amine scaffold. The trifluoromethyl group is a common motif in medicinal chemistry and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and membrane permeability, while the nitro group can serve as a versatile handle for further synthetic transformations, making this amine a valuable building block for the synthesis of more complex molecules . As a high-value intermediate, it is essential in the discovery and development of new active substances. Researchers are advised to handle this material with appropriate care. It is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It is recommended to wear protective gloves and eye/face protection when handling this compound . For optimal stability, it should be stored in a cool, dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-nitro-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O2/c7-6(8,9)4-2-1-3(12(13)14)5(10)11-4/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMYCFONKCAXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695310
Record name 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893444-21-8
Record name 3-Nitro-6-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893444-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amination of Chloropyridine Precursors Using Amides

A robust and scalable method involves nucleophilic aromatic substitution of 2-chloropyridine derivatives bearing nitro and trifluoromethyl substituents with amide reagents, which act as amine sources under reflux conditions without the need for transition metal catalysts or bases. This approach was demonstrated by Kodimuthali et al. (2010), who successfully converted 2-chloro-3-nitropyridine and 2-chloro-5-(trifluoromethyl)pyridine derivatives into the corresponding 2-aminopyridines by heating with simple amides such as N,N-dimethylformamide (DMF) or formamide.

Key features of this method:

  • Reaction of 2-chloro-3-nitropyridine or 2-chloro-5-(trifluoromethyl)pyridine with amides under reflux (neat amide solvent).
  • No transition metal catalysts, bases, or microwave irradiation required.
  • Electron-withdrawing groups (nitro, trifluoromethyl) on the ring facilitate nucleophilic substitution due to activation of the pyridine ring.
  • The reaction proceeds via cleavage of the amidic N–C bond, releasing the amine nucleophile.
  • Yields range from moderate to good (50–80%), scalable to multigram quantities.

Representative reaction conditions and yields:

Substrate Amide Used Reaction Time (h) Product Yield (%) Product Description
2-Chloro-3-nitropyridine N,N-Dimethylformamide 15 78 N,N-Dimethyl-3-nitropyridin-2-amine
2-Chloro-5-(trifluoromethyl)pyridine N,N-Dimethylformamide 30 74 N,N-Dimethyl-5-(trifluoromethyl)pyridin-2-amine
2-Chloro-3-nitropyridine Formamide 7 59 3-Nitropyridin-2-amine

(Table adapted from Kodimuthali et al., 2010)

This method is particularly suitable for preparing 3-nitro-6-(trifluoromethyl)pyridin-2-amine analogues by selecting appropriately substituted chloropyridines.

Nitration of 6-(Trifluoromethyl)pyridin-2-amine

An alternative route involves the nitration of 6-(trifluoromethyl)pyridin-2-amine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group selectively at the 3-position.

  • This method requires careful control of reaction temperature to avoid over-nitration or decomposition.
  • The nitration typically proceeds with moderate selectivity and yield.
  • Industrial processes may optimize this step using catalytic or continuous flow methods for better control and scalability.

Synthesis via Trifluoromethylation of Nitroaminopyridines

Another approach is to start from 3-nitropyridin-2-amine and introduce the trifluoromethyl group at the 6-position by direct trifluoromethylation reactions using trifluoromethyl copper or other trifluoromethylating agents.

  • These methods often require transition metal catalysts and specialized reagents.
  • Yields and regioselectivity depend on reaction conditions and catalyst systems.
  • This approach is less common than direct amination or nitration due to reagent cost and complexity.
  • The nucleophilic aromatic substitution (SNAr) mechanism in the amide-based amination involves attack of the amide-derived amine nucleophile at the 2-chloropyridine carbon, facilitated by the electron-withdrawing nitro and trifluoromethyl groups, which stabilize the intermediate Meisenheimer complex.
  • The amidic N–C bond cleavage releases the amine nucleophile in situ.
  • Nitration proceeds via electrophilic aromatic substitution, with the pyridine nitrogen and substituents directing the nitro group to the 3-position.
  • Trifluoromethylation typically occurs via radical or organometallic pathways, requiring activation of the pyridine ring.
Method Starting Material Key Reagents/Conditions Advantages Limitations Yield Range (%)
Direct amination with amides 2-Chloro-3-nitropyridine or 2-chloro-5-(trifluoromethyl)pyridine Reflux with DMF or formamide, no catalyst/base Simple, metal-free, scalable Requires chloropyridine precursor 50–80
Nitration 6-(Trifluoromethyl)pyridin-2-amine HNO3/H2SO4, controlled temperature Direct introduction of nitro Requires careful control, possible side reactions Moderate
Trifluoromethylation 3-Nitropyridin-2-amine Trifluoromethyl copper or equivalents, catalysts Direct trifluoromethylation Expensive reagents, complex conditions Variable

The preparation of this compound is effectively achieved via nucleophilic aromatic substitution of 2-chloropyridine derivatives with amides, providing a practical and scalable synthetic route without the need for transition metals or bases. Alternative methods such as nitration of 6-(trifluoromethyl)pyridin-2-amine or trifluoromethylation of nitroaminopyridines are also viable but involve more demanding reaction conditions. The choice of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

3-Nitro-6-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Research

3-Nitro-6-(trifluoromethyl)pyridin-2-amine serves as a valuable building block in the synthesis of complex pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance lipophilicity, which can improve drug absorption and bioavailability .

Case Study : Trifluoromethylpyridine derivatives have been utilized in the development of drugs targeting various diseases, including cancer and infectious diseases. For instance, some derivatives exhibit inhibition against specific enzymes involved in disease pathways .

Agrochemical Development

This compound plays a crucial role in agrochemical formulations, particularly as an active ingredient in pesticides and herbicides. The trifluoromethyl group contributes to the efficacy of these compounds by improving their stability and biological activity against pests.

Case Study : Fluazifop-butyl, a notable agrochemical containing a trifluoromethylpyridine moiety, has been successfully marketed for crop protection against specific weeds. Similar compounds are undergoing development to enhance pest resistance in crops .

Chemical Synthesis

This compound is used as an intermediate in synthesizing other functionalized pyridine derivatives. Its unique structure allows for various chemical transformations, including reduction, oxidation, nucleophilic substitution, and diazotization reactions.

Synthesis Methods :

  • Nitration : Introduction of the nitro group via electrophilic aromatic substitution.
  • Trifluoromethylation : Addition of the trifluoromethyl group using specialized reagents.
  • Amination : Introduction of the amino group through nucleophilic aromatic substitution or reduction processes .

Mechanism of Action

The mechanism of action of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine and its derivatives involves interactions with specific molecular targets. The nitro and trifluoromethyl groups contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

NMR Data

  • 6-Bromo-3-nitropyridin-2-amine (14) : Distinct downfield shifts at δ 8.36 (4-H) and δ 6.83 (5-H) due to bromine’s electronegativity .

Physicochemical and Commercial Differences

Property This compound 3-Iodo-5-(trifluoromethyl)pyridin-2-amine 5-(Trifluoromethoxy)pyridin-2-amine
Molecular Weight 207.11 g/mol 288.01 g/mol 178.11 g/mol
Melting Point Not reported Not reported Not reported
Commercial Availability Discontinued (CymitQuimica) Available (HB430 series) Available (CAS 73101-79-8)
Key Application Pharmaceutical intermediates Catalysis research Agrochemical synthesis

Research and Industrial Relevance

The trifluoromethyl group in this compound enhances metabolic stability and lipophilicity, making it valuable in drug design . Its discontinued commercial status (BLDpharm, CymitQuimica) contrasts with analogs like 3-iodo-5-(trifluoromethyl)pyridin-2-amine , which remains available for catalysis studies .

Biological Activity

3-Nitro-6-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound characterized by the presence of a nitro group at the 3-position, a trifluoromethyl group at the 6-position, and an amino group at the 2-position of the pyridine ring. The unique combination of these functional groups suggests potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

  • Molecular Formula : C₆H₄F₃N₃O₂
  • Molecular Weight : 223.11 g/mol
  • Structure : The compound features a pyridine ring with distinct substituents that can influence its reactivity and interaction with biological systems.

The biological activity of this compound is hypothesized to involve several mechanisms based on its structural characteristics:

  • Enzyme Interactions : Similar trifluoromethylpyridine derivatives have been shown to interact with various enzymes, potentially modulating metabolic pathways .
  • Nucleophilic Substitution Reactions : The trifluoromethyl group may allow for nucleophilic substitutions under certain conditions, which could lead to the formation of biologically active derivatives.
  • Oxidative and Reductive Transformations : The nitro group can be reduced to an amino group, while the amino group can undergo oxidation, leading to diverse chemical transformations that may yield active metabolites.

Biological Applications

The compound's unique structure suggests potential applications in several areas:

  • Pharmaceutical Development : It may serve as a building block for synthesizing more complex molecules with therapeutic properties. Its structural analogs have been explored for their anti-inflammatory and antimicrobial activities .
  • Agrochemical Research : Trifluoromethylpyridine derivatives are often utilized in developing active ingredients for pesticides and herbicides due to their enhanced biological activity and stability.
  • Biodegradation Studies : Research on similar pyridine derivatives indicates that certain bacteria can metabolize these compounds, suggesting potential pathways for environmental remediation .

Metabolism by Microorganisms

A study involving Burkholderia sp. MAK1 highlighted the bacterium's ability to metabolize various pyridine derivatives, demonstrating that compounds with similar structures could undergo biodegradation processes. This indicates that this compound might also be subject to microbial transformations, which could be relevant for environmental applications .

Neuroprotective Effects

Research into related compounds has shown that certain pyridine derivatives can confer neuroprotective effects. For instance, studies have indicated that modifications in the pyridine structure can influence cell viability in neuroprotective assays, suggesting that this compound could exhibit similar properties .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityKey Functional Groups
This compoundPotential enzyme interactionsNitro, Trifluoromethyl, Amino
3-Amino-6-methyl-pyridin-2-olMetabolized by Burkholderia sp. MAK1Hydroxyl, Methyl
4-Chloro-pyridin-2-amineAntimicrobial propertiesChloro, Amino

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-Nitro-6-(trifluoromethyl)pyridin-2-amine, and how do reaction parameters affect yield?

  • Methodological Answer : The synthesis typically involves substitution or nitration reactions. For example, starting with a halogenated precursor (e.g., 6-(trifluoromethyl)pyridin-2-amine with a leaving group at position 3), nitration can be achieved using HNO₃/H₂SO₄ under controlled conditions (0–5°C). Protecting the amine group during nitration prevents undesired side reactions. Alternatively, nucleophilic aromatic substitution (if feasible) may introduce the nitro group. Reaction optimization (temperature, stoichiometry, and catalyst use) is critical for yields >80% .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C/¹⁹F NMR : Confirm substituent positions and electronic environment (e.g., trifluoromethyl splitting patterns).
  • Mass Spectrometry (MS) : Verify molecular weight (MW = 237.11 g/mol) and fragmentation patterns.
  • X-ray Crystallography (SHELX) : Resolve ambiguities in regiochemistry and bond angles .

Advanced Research Questions

Q. How can regioselectivity challenges in nitrating 6-(trifluoromethyl)pyridin-2-amine derivatives be addressed to target the 3-position?

  • Methodological Answer : The trifluoromethyl group is a strong meta-director, but the amine at position 2 is ortho/para-directing. To favor nitration at position 3:
  • Temporary Protection : Acetylate the amine to convert it into a weaker directing group (acetamide), allowing nitration at the meta position relative to CF₃. Deprotect post-reaction .
  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate and direct nitration via intermediates .

Q. What strategies mitigate side reactions (e.g., over-nitration or CF₃ degradation) during synthesis?

  • Methodological Answer :
  • Controlled Nitration : Use diluted HNO₃, incremental reagent addition, and low temperatures (0–5°C) to minimize polysubstitution.
  • Stability Monitoring : Track reaction progress via TLC or in-situ IR. Avoid prolonged exposure to strong acids to prevent CF₃ group hydrolysis .

Q. How does the trifluoromethyl group influence the compound’s reactivity in subsequent functionalization?

  • Methodological Answer : The electron-withdrawing CF₃ group deactivates the pyridine ring, hindering electrophilic substitution. Strategies include:
  • Nucleophilic Aromatic Substitution : Use electron-deficient aryl halides with strong nucleophiles (e.g., amines under Pd catalysis).
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids at halogenated positions .

Q. How can contradictory data between NMR and X-ray crystallography be resolved during structural analysis?

  • Methodological Answer :
  • Multi-Technique Validation : Compare 2D NMR (COSY, NOESY) with crystallographic data to confirm spatial arrangements.
  • Dynamic Effects : Account for tautomerism or conformational flexibility in solution (NMR) versus solid-state (X-ray) .

Application-Oriented Questions

Q. What bioactive applications are suggested by structural analogs of this compound?

  • Methodological Answer : Analogous compounds like fluazinam (a fungicide with nitro and CF₃ groups) indicate potential agrochemical uses. Test bioactivity via:
  • In Vitro Assays : Antifungal screening (e.g., against Fusarium spp.).
  • SAR Studies : Modify the nitro group to assess its role in toxicity and binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Nitro-6-(trifluoromethyl)pyridin-2-amine

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